2,4-Dimethylpyrimidine-5-carboxylic acid
Overview
Description
2,4-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylpyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpyrimidine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of 2,4-dimethylpyrimidine-5-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the catalytic oxidation of 2,4-dimethylpyrimidine derivatives, followed by purification steps such as crystallization and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3 for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include 2,4-dimethylpyrimidine-5-carboxaldehyde, 2,4-dimethylpyrimidine-5-methanol, and various halogenated derivatives .
Scientific Research Applications
2,4-Dimethylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-dimethylpyrimidine-5-carboxylic acid include:
- 2,4-Dihydroxypyrimidine-5-carboxylic acid
- 2,4-Dimethylpyrimidine-5-carboxaldehyde
- 2,4-Dimethylpyrimidine-5-methanol
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFGZJBHDQRFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424587 | |
Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74356-36-8 | |
Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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